Biotin-(5-fluorescein)-conjugate (CAS 957494-27-8), widely referred to in assay literature as Biotin-4-fluorescein (B4F), is a specialized bifunctional probe featuring a short ethylenediamine spacer between the biotin and fluorophore moieties. Unlike standard fluorescent labels intended for microscopic imaging, this specific conjugate is engineered for the rapid, homogeneous quantification of biotin-binding sites. Its compact molecular architecture allows it to closely mimic native D-biotin, enabling fast, non-cooperative binding to all four sites of the (strept)avidin tetramer without the steric hindrance typical of longer-chain derivatives [1]. For industrial and laboratory procurement, it serves as the premier quality-control reagent for standardizing streptavidin-conjugated nanoparticles, fusion proteins, and crude biofluids, offering a highly sensitive, wash-free alternative to traditional colorimetric assays [2].
Substituting Biotin-(5-fluorescein)-conjugate with traditional colorimetric reagents or generic long-spacer fluorescent biotins critically compromises assay performance and material efficiency. The industry-standard HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye requires micromolar concentrations to generate a detectable signal, making it cost-prohibitive for quality control of high-value, low-yield materials like streptavidin-functionalized quantum dots or engineered fusion proteins [1]. Furthermore, HABA and standard UV-absorbance assays are frequently confounded by the strong optical background of nanoparticles [2]. Conversely, generic "fluorescein-biotin" probes with long PEG or LC spacers are designed to retain fluorescence upon binding; they exhibit anti-cooperative binding due to steric clash at the tetramer interface and fail to provide the sharp, reliable fluorescence quenching required for accurate stoichiometric titration [3].
For the batch release and quality control of avidin-containing fusion proteins, assay sensitivity directly dictates the amount of valuable product consumed during testing. Comparative benchmarking demonstrates that Biotin-(5-fluorescein)-conjugate achieves a lower limit of detection of 0.5 nM for biotin-binding sites, whereas the traditional HABA colorimetric assay requires 2 to 20 µM of protein to generate a reliable signal [1]. This represents a 100- to 1000-fold increase in sensitivity, allowing manufacturers to validate the binding capacity of expensive recombinant proteins or nanoconjugates using minimal sample volumes.
| Evidence Dimension | Lower limit of detection for unoccupied biotin-binding sites |
| Target Compound Data | 0.5 nM |
| Comparator Or Baseline | 2 - 20 µM (using traditional HABA dye) |
| Quantified Difference | ~100x to 1000x higher sensitivity |
| Conditions | Miniaturized avidin-fusion protein binding assay |
Procuring this conjugate allows laboratories to perform routine QC on low-yield, high-value streptavidin complexes without wasting micromolar quantities of the final product.
The utility of a fluorescent biotin probe in titration assays depends entirely on its ability to undergo a measurable optical change upon binding. Biotin-(5-fluorescein)-conjugate, owing to its short ethylenediamine spacer, binds non-cooperatively to all four sites of the (strept)avidin tetramer, resulting in an immediate 84-88% quenching of its ligand fluorescence [1]. In contrast, standard long-spacer fluorescein-biotin conjugates suffer from mutual steric hindrance, leading to anti-cooperative binding and insufficient quenching[1]. The distinct breakpoint in the fluorescence titration profile of the short-spacer conjugate enables highly accurate, calibration-free calculation of active binding sites.
| Evidence Dimension | Fluorescence quenching upon (strept)avidin binding |
| Target Compound Data | 84 - 88% quenching with 4:1 stoichiometric binding |
| Comparator Or Baseline | Long-spacer fluorescein-biotin (exhibits anti-cooperative binding and poor/unreliable quenching) |
| Quantified Difference | Reliable >84% signal reduction enabling sharp titration breakpoints |
| Conditions | Homogeneous single-tube fluorescence titration assay |
Ensures buyers can implement rapid, wash-free "mix-and-read" assays for binding capacity, which is impossible with standard imaging-grade long-spacer conjugates.
Determining the valency of streptavidin-conjugated quantum dots (QDs) is critical for their performance in downstream cell tagging, but traditional absorbance ratios or HABA filtrations fail due to the massive UV-Vis absorbance cross-section of the QDs themselves[1]. The Biotin-(5-fluorescein)-conjugate quenching assay bypasses this limitation by utilizing visible fluorescence (Ex 490 nm / Em 525 nm) and relying on the titration breakpoint rather than absolute signal intensity. This method successfully quantified the specific biotin-binding capacity of commercial PEG and ITK SAv QDs across emission wavelengths from 525 nm to 800 nm, where HABA assays were entirely unreadable [1].
| Evidence Dimension | Assay viability in the presence of strong optical background |
| Target Compound Data | Accurate valency quantification via fluorescence breakpoint |
| Comparator Or Baseline | HABA / UV-Absorbance (fails due to overlapping QD absorbance cross-sections) |
| Quantified Difference | Complete resolution of binding capacity vs. unreadable background interference |
| Conditions | Titration of commercial streptavidin-conjugated quantum dots (525-800 nm) |
It is the only reliable procurement choice for quality control workflows in the manufacturing of streptavidin-functionalized optically active nanoparticles.
Because it resists optical interference and requires minimal sample, it is the ideal reagent for determining the active biotin-binding valency of quantum dots, gold nanoparticles, and magnetic beads during batch release[1].
Its sub-nanomolar sensitivity allows manufacturers to quantify available binding sites on high-value, low-yield fusion proteins without consuming the micromolar quantities required by traditional HABA assays [2].
By utilizing a pre-calibrated mixture of avidin and this highly quenched conjugate, analysts can accurately measure trace D-biotin levels in multivitamin tablets or crude biofluids, as the assay relies on titration breakpoints rather than absolute fluorescence, effectively ignoring background coloration [3].